molecular formula C13H10ClNO4S B8380829 2-(4-Chloro-phenyl)-4-methoxycarbonylmethyl-thiazole-5-carboxylic acid

2-(4-Chloro-phenyl)-4-methoxycarbonylmethyl-thiazole-5-carboxylic acid

Cat. No.: B8380829
M. Wt: 311.74 g/mol
InChI Key: HRQNKWVWVCJGNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-phenyl)-4-methoxycarbonylmethyl-thiazole-5-carboxylic acid is a useful research compound. Its molecular formula is C13H10ClNO4S and its molecular weight is 311.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H10ClNO4S

Molecular Weight

311.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-(2-methoxy-2-oxoethyl)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C13H10ClNO4S/c1-19-10(16)6-9-11(13(17)18)20-12(15-9)7-2-4-8(14)5-3-7/h2-5H,6H2,1H3,(H,17,18)

InChI Key

HRQNKWVWVCJGNO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 4-carboxymethyl-2-(4-chloro-phenyl)-thiazole-5-carboxylic acid (145 g, 482 mmol) in MeOH (900 mL) and treat with sulfuric acid (1.20 mL, 21.68 mmol). Stir the mixture at reflux overnight and then begin distilling the MeOH to concentrate the solution. Collect about 300 mL of MeOH and then reflux for an additional 5 h. Filter the reaction mixture and cool the filtrate in an ice bath for one hour. Collect the yellow precipitate by filtration and rinse with cool MeOH. Dry the solid in a vacuum oven at 45° C. overnight to give 105 g of the title compound. Concentrate the above filtrate to about 200 mL volume and collect 20 g of additional material. 1H NMR (DMSO-d6, 500 MHz): δ 13.72 (br s, 1H), 8.00 (d, 2H, J=8.4), 7.59 (d, 2H, J=8.8), 4.21 (s, 2H), 3.64 (s, 3H).
Quantity
145 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two

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